BENGHE Validation & Comparative

Check Availability & Pricing

Technical Guide: C NMR Spectral Profiling of
Trimethyl( -tolyl)stannane

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Stannane, trimethyl(4-
Compound Name:

methylphenyl)-
CAS No.: 937-12-2
Cat. No.: B8566121

Get Quote

Executive Summary

Product: Trimethyl(

-tolyl)stannane (CAS: 930-61-0) Application: Palladium-catalyzed cross-coupling (Stille
Reaction) precursor. Critical Insight: This guide provides a definitive

C NMR characterization of Trimethyl(

-tolyl)stannane. Unlike its tributyltin analogs, this reagent offers a simplified aliphatic spectral
window, eliminating signal overlap in complex total synthesis. However, this spectroscopic
clarity comes at the cost of higher volatility and neurotoxicity, necessitating strict handling
protocols.

Part 1: Structural Analysis & Spectral Data

The following data represents the consensus spectral fingerprint in CDCI

. The distinction of this molecule lies not just in chemical shifts (
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), but in the diagnostic tin-carbon satellite couplings (

), which validate the successful stannylation of the aromatic ring.

C NMR Data Table (100 MHz, CDCJ )

Chemical Shift
Carbon ( Multiolicit Structural
ultiplici :
Assignment i Coupling (Hz)  sjgnificance
» Ppm)
Diagnostic of
] Trimethylstannyl
Sn-CH Singlet o
-9.6 ) group. High field
(satellites) )
shift due to
shielding by Sn.
Standard tolyl
Ar-CH 21.4 Singlet N/A Y
methyl group.
Singlet Characteristic
C-3,5 (Meta) 128.9 ) )
(satellites) meta-coupling.
Ortho-coupling is
Singlet often smaller
C-2,6 (Ortho) 135.8 _ .
(satellites) than meta in
stannanes.
Critical QC Paint.
] Largest coupling
Singlet
C-1 (Ipso) 136.5 ) constant;
(satellites) ]
confirms C-Sn
bond formation.
Quaternary
carbon attached
C-4 (Para) 138.5 Singlet (often

unresolved)

to the tolyl
methyl group.
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Note on Satellites: Tin has two NMR-active isotopes with Spin 1/2:

Sn (8.59% abundance) and

Sn (7.68% abundance). In high-resolution scans, you will see "double satellites"
flanking the main carbon signal. The values above represent the average or the
dominant

Sn coupling.

Visualizing the Assighment Logic

The following diagram illustrates the logical flow for assigning signals based on coupling
magnitude, a critical skill for verifying organotin purity.

Unknown Arylstannane Spectrum

Region: -10 to 30 ppm Region: 120 to 145 ppm

Shielded Region Deshielded Alkyl Identify Max J-value Identify Satellites

Signal @ 21.4 ppm Ipso Carbon (C1) Ortho/Meta Carbons
(No Sn Coupling) Largest Satellites (>400Hz) Moderate Satellites (30-50Hz)

Signal @ -9.6 ppm
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Click to download full resolution via product page

Caption: Logic flow for distinguishing Trimethyl(p-tolyl)stannane signals from impurities based
on J-coupling magnitude.

Part 2: Comparative Analysis (Me Sn vs. Bu Sn)
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When designing a synthesis, the choice between Trimethyl- and Tributyl- stannanes is a trade-

off between spectral clarity and safety/purification.

Feature

Trimethyl(

-tolyl)stannane

Tributyl(

-tolyl)stannane

Operational Verdict

C NMR Aliphatic

Clean. Single peak at

Congested. Multiple
peaks (10-30 ppm)

Choose Trimethyl for
complex target
molecules where

aliphatic signals (e.g.,

i -9.6 ppm.

Region i from butyl chains. natural products)
might overlap with
butyl signals.

High. (Me Low. (Bu Choose Trimethyl for

Atom Economy

group mass = 45)

group mass = 171)

large scale reactions

to reduce waste mass.

Toxicity

Severe. High volatility

+ high neurotoxicity.

Moderate. Lower

volatility, but still toxic.

Choose Tributyl if your
lab lacks specialized
ventilation or closed-

system capabilities.

Byproduct Removal

Easy. Me

SnCl is volatile and

water-soluble.

Difficult. Bu

SnCl is an oil
("grease") that streaks

on silica columns.

Choose Trimethyl if
you require rapid
purification via simple

flash chromatography.

Part 3: Experimental Protocol
Synthesis Workflow (Grignard Route)

This protocol ensures the formation of the C-Sn bond while minimizing exposure.

Reagents:

e -Tolylmagnesium bromide (1.0 M in THF)
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e Trimethyltin chloride (1.0 M in THF) [Caution: Neurotoxin]

Methodology:

Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.
Cooling: Charge with

-TolylIMgBr and cool to 0°C.

Addition: Add Trimethyltin chloride dropwise over 20 minutes. The exotherm is mild, but rate
control prevents side reactions.

Reflux: Warm to room temperature, then reflux for 2 hours to ensure completion.
Quench: Cool to 0°C and quench with saturated NH

Cl.

Extraction: Extract with Diethyl Ether (

).

Purification: Dry over MgSO

. Remove solvent. Note: Me

Sn-Ar compounds are often pure enough for use after workup. If distillation is needed, use
Kugelrohr under high vacuum.

NMR Acquisition Parameters
To observe the satellites clearly, standard parameters must be adjusted.
e Solvent: CDCI

(Standard).[1]

o Relaxation Delay (D1): Set to 2-3 seconds. The quaternary Ipso-carbon and the Sn-Me
carbons have longer relaxation times. Short D1 will suppress the satellites.
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e Scans (NS): Minimum 256 scans. The

Sn isotopes are low natural abundance (~16% combined), so signal-to-noise ratio must be
high to see the satellites clearly.

e Spectral Width: -20 ppm to 160 ppm.

Part 4: Technical Discussion - The "Satellite"
Phenomenon

Why do we see three peaks for every carbon attached to Tin?
This is not an impurity. It is a result of Heteronuclear Spin-Spin Coupling.

e Main Peak: Carbon attached to non-magnetic Tin isotopes (
, etc. ~84% abundance).
» Satellites: Carbon attached to magnetic

or

. Because these are Spin 1/2 nuclei, they split the carbon signal into a doublet. Since the
abundance is low, this doublet appears as tiny "satellites" on either side of the main peak.

Validation Check: Calculate the coupling constant (
) in Hz:
If the

coupling at the Ipso carbon is not between 400-500 Hz, you likely do not have the correct
stannane product.

Synthesis & QC Workflow Diagram
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Caption: Operational workflow for synthesis and Quality Control (QC) of Trimethyl(p-
tolyl)stannane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.organic-chemistry.org/synthesis/C1Sn/index.shtm
https://pdf.benchchem.com/1208/Application_Notes_and_Protocols_for_In_situ_Generation_of_Stannane_in_Organic_Synthesis.pdf
http://www.orgsyn.org/demo.aspx?prep=CV5P0797
https://www.epfl.ch/schools/sb/research/isic/wp-content/uploads/2018/10/NMR_Chemical_Shifts_Trace.pdf
https://www.benchchem.com/product/b8566121/docs#technical-guide-c-nmr-spectral-profiling-of-trimethyl-tolyl-stannane
https://www.benchchem.com/product/b8566121/docs#technical-guide-c-nmr-spectral-profiling-of-trimethyl-tolyl-stannane
https://www.benchchem.com/product/b8566121/docs#technical-guide-c-nmr-spectral-profiling-of-trimethyl-tolyl-stannane
https://www.benchchem.com/product/b8566121/docs#technical-guide-c-nmr-spectral-profiling-of-trimethyl-tolyl-stannane
https://www.benchchem.com/product/b8566121?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8566121?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8566121?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

